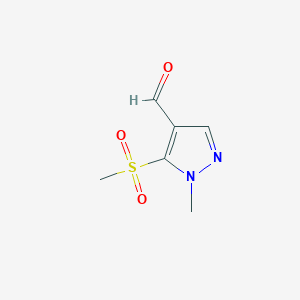
6-chloro-3-(6-chloro-4-phenylquinazolin-2-yl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-3-(6-chloro-4-phenylquinazolin-2-yl)-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. This compound is of particular interest due to its unique chemical structure and diverse biological activities.
作用機序
The mechanism of action of 6-chloro-3-(6-chloro-4-phenylquinazolin-2-yl)-2H-chromen-2-one is complex and varies depending on the biological system being studied. In general, this compound has been shown to interact with various cellular targets such as enzymes, receptors, and ion channels. It can modulate signaling pathways and induce changes in gene expression, leading to the observed biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-chloro-3-(6-chloro-4-phenylquinazolin-2-yl)-2H-chromen-2-one are diverse and depend on the specific application. In medicine, this compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. In agriculture, 6-chloro-3-(6-chloro-4-phenylquinazolin-2-yl)-2H-chromen-2-one has been shown to inhibit the growth of weeds and pests by interfering with their metabolic pathways. In materials science, this compound has been used as a fluorescent probe due to its unique optical properties.
実験室実験の利点と制限
The advantages of using 6-chloro-3-(6-chloro-4-phenylquinazolin-2-yl)-2H-chromen-2-one in lab experiments include its high purity, stability, and low toxicity. It is also readily available and cost-effective. However, some limitations of this compound include its limited solubility in aqueous solutions and its potential for non-specific binding to cellular components.
将来の方向性
The potential applications of 6-chloro-3-(6-chloro-4-phenylquinazolin-2-yl)-2H-chromen-2-one are vast and include the development of new drugs, pesticides, and materials. Future research directions could include investigating the structure-activity relationships of this compound to optimize its biological activities. Additionally, the development of new synthetic methods for this compound could lead to increased production efficiency and reduced costs. Finally, the use of 6-chloro-3-(6-chloro-4-phenylquinazolin-2-yl)-2H-chromen-2-one in combination with other compounds could lead to synergistic effects and improved biological activities.
合成法
The synthesis of 6-chloro-3-(6-chloro-4-phenylquinazolin-2-yl)-2H-chromen-2-one involves the reaction of 6-chloro-2H-chromen-2-one with 6-chloro-4-phenylquinazoline in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high purity product. This method has been optimized for large-scale production and has been shown to be efficient and cost-effective.
科学的研究の応用
The biological activities of 6-chloro-3-(6-chloro-4-phenylquinazolin-2-yl)-2H-chromen-2-one have been extensively studied in various scientific fields. In medicine, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 6-chloro-3-(6-chloro-4-phenylquinazolin-2-yl)-2H-chromen-2-one has been shown to have herbicidal and insecticidal properties. In materials science, this compound has been used as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
6-chloro-3-(6-chloro-4-phenylquinazolin-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12Cl2N2O2/c24-15-7-9-20-14(10-15)11-18(23(28)29-20)22-26-19-8-6-16(25)12-17(19)21(27-22)13-4-2-1-3-5-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLCRXHBRPAYSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C4=CC5=C(C=CC(=C5)Cl)OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

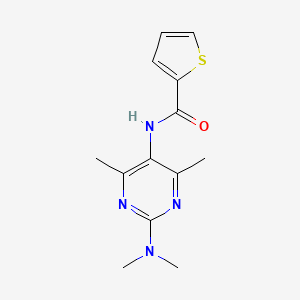
![(E)-methyl 2-(3-(2-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2484094.png)
![N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2484096.png)



![1,2-O-(1-methylethylidene)-4-C-[(phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-Lyxofuranose](/img/structure/B2484103.png)
![N-[2-fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2484104.png)
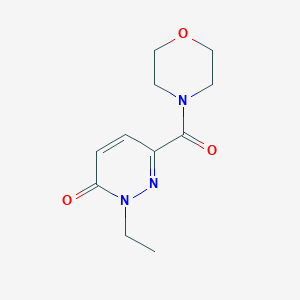
![2-[(2-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2484107.png)
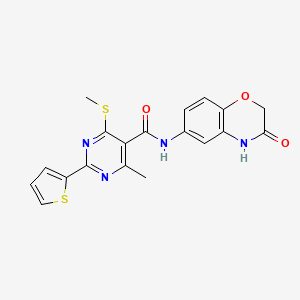
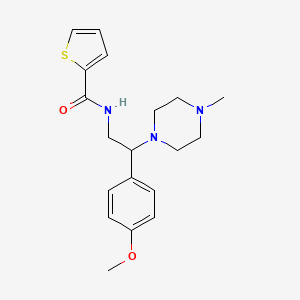
![3-(4-Methoxyphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2484112.png)
